4-Chloro-2-fluoronitrobenzene is an aromatic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol. It is characterized by the presence of a chlorine atom, a fluorine atom, and a nitro group attached to a benzene ring. This compound appears as a yellow solid and has a melting point ranging from 48 to 50 °C. Its structure contributes to its chemical reactivity and potential applications in various fields, particularly in agrochemicals and pharmaceuticals .
The synthesis of 4-chloro-2-fluoronitrobenzene can be achieved through several methods:
4-Chloro-2-fluoronitrobenzene finds applications primarily in:
4-Chloro-2-fluoronitrobenzene shares structural similarities with various other halogenated nitrobenzenes. Here are some comparable compounds:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 1-Chloro-2,3-difluoro-4-nitrobenzene | 0.97 | Contains two fluorine atoms |
| 1-Chloro-3-fluoro-5-nitrobenzene | 0.92 | Has a different position for chlorine and fluorine |
| 3-Chloro-4-fluoronitrobenzene | 0.89 | Different arrangement of halogens |
These compounds exhibit unique reactivities and applications based on their structural differences, highlighting the distinctiveness of 4-chloro-2-fluoronitrobenzene within this class of chemicals .
The molecular architecture of 4-chloro-2-fluoronitrobenzene is defined by systematic substitution on a benzene ring. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 4-Chloro-2-fluoro-1-nitrobenzene |
| Molecular Formula | C₆H₃ClFNO₂ |
| Molecular Weight | 175.54 g/mol |
| Structural Features | Nitro group (-NO₂) at position 1, fluorine at position 2, chlorine at position 4 |
| SMILES Notation | [O-]N+C₁=CC=C(Cl)C=C₁F |
| InChI Key | PTCPUGKKWNMITF-UHFFFAOYSA-N |
Common synonyms include 2-fluoro-4-chloronitrobenzene and 1-chloro-3-fluoro-4-nitrobenzene. The compound typically exists as a pale yellow crystalline solid with a melting point of 48–52°C. Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane, while exhibiting limited water solubility.
The synthesis of 4-chloro-2-fluoronitrobenzene has evolved significantly since its initial discovery:
Initial routes relied on halogen exchange reactions using 2,4-dichloronitrobenzene and potassium fluoride (KF) in high-boiling solvents like sulfolane. For example, British Patent GB 1514082 (1978) reported yields of 57.5% at 100°C with Aliquat 336 as a phase-transfer catalyst. However, these methods suffered from:
A breakthrough came with the Chinese Patent CN1398846A (2002), which introduced a diazonium salt intermediate derived from 5-chloro-2-nitroaniline. Key steps include:
This method eliminated isomer byproducts and reduced reaction times to 1–2 hours, marking a 40% efficiency improvement over earlier techniques.
The strategic placement of electron-withdrawing groups (NO₂, Cl, F) confers exceptional reactivity, enabling diverse transformations:
The catalytic liquid-phase nitration of halogenated benzene derivatives represents a fundamental approach for synthesizing 4-chloro-2-fluoronitrobenzene [1]. The conventional nitration process employs a mixed acid system consisting of concentrated nitric acid and concentrated sulfuric acid, where sulfuric acid functions as both catalyst and dehydrating agent [2]. The nitronium ion (NO₂⁺) serves as the active electrophilic species, generated through the protonation of nitric acid by sulfuric acid [2] [3].
In typical nitration reactions of dichlorobenzene substrates, the process operates at temperatures ranging from 60-70°C with reaction times of 2.5-3 hours [4]. The molar ratio of nitrating mixture to substrate typically ranges from 2.5:1 to 6:1, with optimal ratios around 5.5:1 [4]. The reaction proceeds through the formation of dichloronitrobenzene intermediates, which subsequently undergo fluorination to yield the target compound [4].
Research has demonstrated that sulfuric acid supported on silica-gel provides an effective heterogeneous catalyst system for aromatic nitration [5]. This approach offers advantages over homogeneous mixed acid systems, including simplified product separation and reduced acid waste generation [5]. The supported catalyst system maintains high activity while enabling easier recovery and potential reuse [5].
Table 1: Catalytic Liquid-Phase Nitration Conditions
| Parameter | Conventional Mixed Acid | Supported H₂SO₄/SiO₂ | WO₃/Mesoporous Silica |
|---|---|---|---|
| Temperature (°C) | 60-70 | 25-100 | 70-90 |
| Catalyst Loading | 1:1 v/v H₂SO₄:HNO₃ | 0.009-0.1 mol/mol substrate | 0.009-0.1 mol/mol substrate |
| Reaction Time | 2.5-3 hours | 1-8 hours | 2-6 hours |
| Yield (%) | 98 | 85-90 | 85-90 |
| Selectivity | Mixed isomers | High para-selectivity | Moderate selectivity |
The liquid-phase nitration process utilizing tungsten oxide supported on mesoporous silica has emerged as an environmentally favorable alternative [6]. This solid acid catalyst system achieves conversions of 85-90% with selectivity ranging from 30-60%, depending on the specific aromatic substrate and reaction conditions [6]. The catalyst preparation involves solution-based synthesis using metatungstate salt precursors, followed by calcination at approximately 500°C [6].
Silica-alumina catalysts provide exceptional regioselectivity control in the nitration of halogenated benzene derivatives [1]. The supported oxyacid systems, particularly sulfuric acid and phosphoric acid on silica-alumina supports, demonstrate superior para-selectivity compared to conventional mixed acid nitration [1]. These heterogeneous catalysts achieve para-to-ortho ratios exceeding 2.5, significantly higher than the 1.5-1.8 ratios obtained with traditional homogeneous systems [1].
The mechanism of enhanced regioselectivity involves the spatial constraints imposed by the catalyst support structure [7]. Zeolite-assisted nitration reactions demonstrate that pore size rather than silica-to-alumina ratio determines the regioselectivity enhancement [7]. Optimal zeolites with appropriate pore dimensions can achieve para-isomer yields as high as 80-82% [7].
Table 2: Regioselectivity Data for Different Catalyst Systems
| Catalyst System | Para/Ortho Ratio | Para Selectivity (%) | Meta Content (%) | Reference Conditions |
|---|---|---|---|---|
| H₂SO₄/HNO₃ (conventional) | 1.5-1.8 | 60-64 | 1-2 | 60°C, 3 hours |
| Silica-alumina supported H₂SO₄ | 2.5-3.0 | 71-75 | 0.5-1.0 | 70°C, 4 hours |
| WO₃/mesoporous silica | 2.1-2.3 | 68-70 | 0.8-1.2 | 80°C, 3 hours |
| Zeolite Y (Si/Al = 5.2) | 1.9-2.2 | 66-69 | 1.0-1.5 | 75°C, 2 hours |
| Zeolite Beta (Si/Al = 25) | 2.8-3.2 | 74-76 | 0.3-0.8 | 70°C, 3 hours |
The solid acid catalyst systems offer additional advantages including elimination of corrosive liquid acids, simplified product purification, and catalyst recyclability [6]. The tungsten oxide-based catalysts maintain activity through multiple reaction cycles, though some deactivation occurs due to water formation during the nitration process [6].
The Balz-Schiemann reaction represents a classical approach for introducing fluorine substituents into aromatic systems through diazonium salt intermediates [8]. The traditional reaction involves diazotization of aromatic amines followed by thermal decomposition of diazonium tetrafluoroborate salts [8]. For 4-chloro-2-fluoronitrobenzene synthesis, this pathway requires 5-chloro-2-nitroaniline as the starting material [9].
The diazotization process proceeds through treatment of the aromatic amine with sodium nitrite in hydrochloric acid at temperatures maintained between 5-10°C [9]. The resulting diazonium chloride undergoes salt metathesis with tetrafluoroboric acid to generate the corresponding diazonium tetrafluoroborate [9]. Recent modifications have introduced alternative counterions, including hexafluorophosphates and hexafluoroantimonates, which can provide improved yields for specific substrates [8].
Innovative approaches have emerged utilizing hypervalent iodine catalysis to enable Balz-Schiemann fluorination under milder conditions [10]. The catalytic system employs aryliodonium compounds activated by boron trifluoride etherate, allowing reactions to proceed at reduced temperatures while maintaining high selectivity [10]. This modification addresses the traditional limitations of high thermal decomposition temperatures required for diazonium salt conversion [10].
Table 3: Balz-Schiemann Reaction Variations
| Method | Temperature (°C) | Counterion | Yield (%) | Reaction Time | Solvent System |
|---|---|---|---|---|---|
| Traditional thermal | 40-80 | BF₄⁻ | 70-89 | 1-2 hours | Neat or low-polar solvents |
| Hexafluorophosphate route | 35-45 | PF₆⁻ | 71-83 | 1.5 hours | Aqueous-organic |
| Hypervalent iodine catalyzed | 25-50 | BF₄⁻ | 75-85 | 30-60 minutes | Acetonitrile |
| Photochemical activation | 20-40 | BF₄⁻ | 65-80 | 2-4 hours | Various solvents |
The reaction mechanism involves formation of highly unstable aryl cations through nitrogen elimination, followed by fluoride abstraction from the tetrafluoroborate anion [8] [11]. The process generates nitrogen gas and boron trifluoride as byproducts, with the reaction being essentially irreversible under typical conditions [8].
Diazonium hexafluorophosphates offer advantages over tetrafluoroborate salts in terms of thermal stability and handling characteristics [9]. The preparation of 5-chloro-2-nitroaniline diazonium hexafluorophosphate proceeds through diazotization with sodium nitrite followed by treatment with hexafluorophosphoric acid [9]. The optimal reaction temperature for diazonium salt formation ranges from 5-10°C, with yields of 83% achieved under controlled conditions [9].
Thermal decomposition of the hexafluorophosphate salt occurs at temperatures between 35-45°C, significantly lower than many tetrafluoroborate systems [12]. The decomposition process can be conducted in continuous flow reactors to manage the exothermic nature of the reaction and control product formation [12]. Typical residence times in heated decomposition vessels range from 30 minutes to 2 hours, depending on the specific substrate and desired conversion levels [12].
The decomposition kinetics follow first-order behavior with respect to diazonium salt concentration [13]. Activation energies for thermal decomposition typically range from 80-120 kJ/mol, with the specific value depending on the electronic nature of the aromatic substituents [13]. The presence of electron-withdrawing groups, such as the nitro substituent in the target compound, generally increases the thermal stability of the diazonium salt [13].
Table 4: Thermal Decomposition Parameters for Diazonium Hexafluorophosphates
| Substrate | Decomposition Temperature (°C) | Half-life (minutes) | Activation Energy (kJ/mol) | Product Yield (%) |
|---|---|---|---|---|
| 5-chloro-2-nitroaniline salt | 35-45 | 45-60 | 95-105 | 71-83 |
| 4-chloroaniline salt | 30-40 | 25-35 | 85-95 | 75-85 |
| 2-nitroaniline salt | 40-50 | 55-70 | 100-110 | 70-80 |
| 4-nitroaniline salt | 45-55 | 65-80 | 105-115 | 68-78 |
Temperature control during decomposition proves critical for maximizing yield and minimizing side reactions [12]. Higher temperatures increase decomposition rates but can lead to competing reactions including hydrolysis and reduction pathways [12]. The use of anhydrous conditions and inert atmospheres helps maintain reaction selectivity [12].
The synthesis of 4-chloro-2-fluoronitrobenzene encounters significant challenges related to the meta-directing effects of electron-withdrawing substituents [14] [15]. The nitro group functions as a strong deactivating substituent that directs incoming electrophiles to meta positions relative to itself [14]. This directing effect complicates the synthesis of ortho and para isomers when the nitro group is already present on the aromatic ring [15].
The mechanistic basis for meta-direction involves the stabilization of carbocation intermediates formed during electrophilic aromatic substitution [14]. For nitrobenzene substrates, the meta intermediate benefits from three favorable resonance structures, while ortho and para intermediates suffer from unfavorable charge distribution patterns [14]. The positively polarized carbon of the nitro group creates destabilizing interactions when the positive charge of the carbocation intermediate resides on adjacent carbons [14].
Quantitative analysis of nitrobenzene nitration demonstrates 93% selectivity for meta substitution under standard conditions [15]. This high selectivity presents synthetic challenges when alternative substitution patterns are required [15]. The reaction rate for nitrobenzene nitration occurs at approximately 1/10,000 the rate of benzene, illustrating the strong deactivating effect of the nitro substituent [15].
Table 5: Directing Effects of Common Substituents in Aromatic Nitration
| Substituent | Directing Effect | Activation/Deactivation | Relative Rate | Primary Products |
|---|---|---|---|---|
| -NO₂ | Meta | Strong deactivation | 1/10,000 | 93% meta |
| -Cl | Ortho/Para | Weak deactivation | 1/100 | 65% ortho, 35% para |
| -F | Ortho/Para | Weak deactivation | 1/50 | 60% ortho, 40% para |
| -CH₃ | Ortho/Para | Weak activation | 25 | 58% ortho, 42% para |
| -OH | Ortho/Para | Strong activation | 1000 | 50% ortho, 50% para |
The challenge of overcoming meta-direction requires strategic synthetic planning [6]. Pre-existing substituents must be positioned to direct subsequent electrophilic substitutions to desired positions [6]. Alternative approaches involve protecting group strategies or the use of activating groups that can later be converted to the desired functional groups [6].
The separation of ortho and para isomers presents significant challenges due to their similar physical and chemical properties [16] [17]. Traditional separation methods including distillation and chromatography often prove insufficient for large-scale purification [17]. The boiling points and melting points of isomeric nitroaromatic compounds typically differ by only small margins, making thermal separation techniques challenging [16].
Crystallization-based purification strategies exploit subtle differences in solubility and crystal packing [16]. For para-nitrophenol separation, the use of sodium bisulfite at concentrations exceeding 0.5% in aqueous solution enables selective crystallization at pH values between 5.4-6.4 [16]. This approach achieves high purity para-isomer recovery through controlled precipitation conditions [16].
Advanced separation techniques utilize the differential reactivity of hindered and unhindered isomers [17]. Selective chemical reduction methods employ inorganic sulfide salts to preferentially reduce unhindered nitro groups while leaving sterically hindered nitro substituents unreacted [17]. The resulting mixture of nitro and amino compounds can be separated using conventional acid-base extraction protocols [17].
Table 6: Isomer Separation Methods and Efficiencies
| Separation Method | Principle | Typical Purity (%) | Recovery (%) | Scale Applicability |
|---|---|---|---|---|
| Fractional distillation | Boiling point differences | 85-92 | 70-85 | Large scale |
| Recrystallization | Solubility differences | 90-96 | 60-80 | Medium scale |
| Column chromatography | Differential adsorption | 95-99 | 50-70 | Laboratory scale |
| Selective reduction | Reactivity differences | 92-98 | 75-90 | Medium scale |
| Steam distillation | Volatility differences | 88-94 | 65-85 | Large scale |
The development of continuous separation processes addresses the limitations of batch purification methods [17]. Flow-through reactors enable selective chemical transformations that facilitate downstream separation [17]. These approaches often combine multiple separation principles to achieve the required purity levels for commercial applications [17].
X-ray crystallographic studies reveal that 4-Chloro-2-fluoronitrobenzene crystallizes as white to light yellow crystals with a melting point range of 47.0-50.0°C [1] [5] [6]. The compound adopts a planar molecular geometry typical of substituted benzenes, with the aromatic ring maintaining its characteristic six-membered structure [7]. The molecular structure exhibits the expected C₆H₃ClFNO₂ stoichiometry, confirmed through high-resolution crystallographic analysis [3] [8].
The crystallographic data demonstrates that the nitro group, chlorine atom, and fluorine substituent are coplanar with the benzene ring, minimizing steric interactions while maximizing electronic conjugation [7]. The compound's crystal packing is stabilized through intermolecular interactions including halogen bonding involving the chlorine and fluorine atoms, as well as π-π stacking interactions between adjacent aromatic rings [7].
The precise bond lengths and angles within the molecule reflect the electronic influence of the electron-withdrawing substituents. The carbon-chlorine bond length is approximately 1.74 Å, while the carbon-fluorine bond exhibits a shorter length of approximately 1.35 Å, consistent with the higher electronegativity of fluorine [9]. The nitro group maintains typical bond parameters with carbon-nitrogen bond lengths of approximately 1.48 Å [9].
The infrared spectrum of 4-Chloro-2-fluoronitrobenzene exhibits characteristic absorption bands that provide definitive identification of functional groups and molecular structure [11] [12]. The aromatic carbon-hydrogen stretching vibrations appear at 3103 cm⁻¹, indicating the presence of aromatic hydrogen atoms on the substituted benzene ring [11] [12].
The nitro group displays its characteristic asymmetric stretching vibrations at multiple frequencies: 1605, 1564, and 1523 cm⁻¹, while the symmetric stretching mode appears at 1343 cm⁻¹ [11] [12]. These frequencies are consistent with the electron-withdrawing nature of the nitro substituent and its interaction with the aromatic system [11]. The aromatic carbon-carbon stretching vibrations overlap with nitro group absorptions at 1605 and 1564 cm⁻¹ [11].
The carbon-chlorine stretching vibration is observed at 830 cm⁻¹, while the carbon-fluorine stretch appears at 911 cm⁻¹ [11] [12]. The nitro group deformation modes contribute additional bands at 860 and 748 cm⁻¹ [11]. The multiplicity of nitro group vibrations reflects the asymmetric substitution pattern on the benzene ring, which removes the degeneracy typically observed in symmetric nitrobenzene derivatives [13] [14].
Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrations and polarizability changes [15] [16]. The aromatic ring breathing modes and symmetric carbon-carbon stretching vibrations are enhanced in the Raman spectrum, providing additional confirmation of the molecular structure [14].
The proton nuclear magnetic resonance spectrum of 4-Chloro-2-fluoronitrobenzene reveals a distinctive pattern of chemical shifts that reflects the electronic environment created by the three substituents [11] [17]. The spectrum exhibits two main multipets, indicating the symmetry-breaking effect of the asymmetric substitution pattern [11].
The most downfield signal appears as a multiplet at 8.076-8.035 parts per million, integrating for one proton and assigned to H-6, the aromatic hydrogen adjacent to the nitro group [11]. This significant downfield shift results from the strong deshielding effect of the electron-withdrawing nitro substituent, which reduces electron density at the adjacent carbon atom [11].
The second signal appears as a complex multiplet at 7.336-7.264 parts per million, integrating for two protons and assigned to H-3 and H-5 [11]. These protons experience intermediate deshielding effects due to their positions relative to the various substituents. The complex splitting pattern reflects coupling with both the fluorine atom and adjacent aromatic protons [11].
The absence of a signal for H-2 confirms the presence of the fluorine substituent at this position, while the lack of H-4 signal confirms chlorine substitution [11]. The chemical shift values and splitting patterns are consistent with the proposed molecular structure and provide definitive evidence for the substitution pattern [17].
The fluorine-19 nuclear magnetic resonance spectrum provides crucial structural information through chemical shifts and coupling constants [18] [19] [20]. The fluorine signal appears in the characteristic aromatic fluorine region at approximately -109 to -110 parts per million relative to trichlorofluoromethane standard [19] [20].
The fluorine signal exhibits complex multiplicity, appearing as either a triplet of doublets or doublet of doublets, depending on the resolution and coupling strength [21] [20]. The coupling constants reflect interactions with adjacent protons, with typical values of 7-8 hertz for fluorine-hydrogen coupling across two bonds [21] [20].
The chemical shift position confirms the fluorine atom's attachment to an aromatic ring bearing electron-withdrawing substituents [19]. The relatively upfield position compared to simple fluorobenzenes reflects the additional deshielding effects of the nitro and chloro substituents [19] [20]. The coupling pattern provides evidence for the ortho relationship between fluorine and the nitro group, as well as the meta relationship to the chlorine atom [20].
The electron ionization mass spectrum of 4-Chloro-2-fluoronitrobenzene exhibits characteristic fragmentation patterns that provide structural confirmation and molecular composition information [11] [22]. The molecular ion peak appears at mass-to-charge ratio 175, corresponding to the intact molecular formula C₆H₃ClFNO₂ [11].
The base peak appears at mass-to-charge ratio 175, indicating the stability of the molecular ion under electron ionization conditions [11]. Significant fragment ions include the peak at 145, corresponding to loss of nitric oxide (mass 30), and the peak at 129, representing loss of nitrogen dioxide (mass 46) [11] [22]. These fragmentations are characteristic of aromatic nitro compounds and reflect the preferential cleavage of nitrogen-oxygen bonds [22] [23].
Additional notable fragments include the ion at mass-to-charge ratio 117, assigned to [C₆H₂ClF]⁺, which retains the halogen substituents while losing the nitro group and one hydrogen atom [11]. The fragment at 93 corresponds to [C₆H₄Cl]⁺, indicating loss of both the nitro group and fluorine atom [11]. Lower mass fragments at 74, 63, and 50 represent further decomposition of the aromatic ring system [11].
The isotope pattern confirms the presence of chlorine, with the characteristic M+2 peak appearing at 177 with approximately 32% relative intensity, consistent with the natural abundance of chlorine-37 [11] [24]. The fragmentation pattern provides definitive confirmation of the molecular structure and serves as a fingerprint for compound identification [11] [22].
Irritant